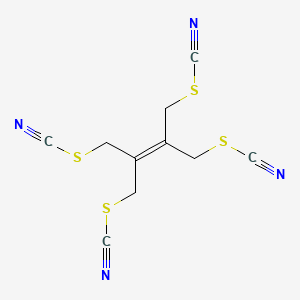
Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of multiple thiocyanate groups attached to a central ethene backbone, which imparts distinct chemical reactivity and stability.
Preparation Methods
The synthesis of Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate typically involves the reaction of ethene derivatives with thiocyanate reagents under controlled conditions. One common method includes the use of ethene-1,1,2,2-tetrayltetramethylene as a starting material, which is then reacted with thiocyanate salts in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The thiocyanate groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Scientific Research Applications
Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique reactivity makes it a valuable tool in biochemical studies, particularly in the modification of proteins and other biomolecules.
Medicine: Research has explored its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate involves its interaction with various molecular targets. The thiocyanate groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function. This reactivity is exploited in both biochemical research and industrial applications .
Comparison with Similar Compounds
Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate can be compared with other thiocyanate-containing compounds, such as:
- Ethene-1,1,2,2-tetrayltetramethylene tetrathiol
- Ethene-1,1,2,2-tetrayltetramethylene tetrathioether
These compounds share similar structural features but differ in their reactivity and applications.
Properties
CAS No. |
880495-38-5 |
|---|---|
Molecular Formula |
C10H8N4S4 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
[4-thiocyanato-2,3-bis(thiocyanatomethyl)but-2-enyl] thiocyanate |
InChI |
InChI=1S/C10H8N4S4/c11-5-15-1-9(2-16-6-12)10(3-17-7-13)4-18-8-14/h1-4H2 |
InChI Key |
WURLLWZEEKABHG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=C(CSC#N)CSC#N)CSC#N)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















